molecular formula C19H22N2O5S B2570867 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide CAS No. 946261-27-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide

Cat. No.: B2570867
CAS No.: 946261-27-4
M. Wt: 390.45
InChI Key: VLMFTDYNIRVETO-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide, part of the benzamide class, was found to be potent in antagonizing the serotonin-3 (5-HT3) receptor. This was demonstrated by the identification of certain benzamide derivatives which exhibited superior effectiveness compared to standard drugs like ondansetron and granisetron in inhibiting the von Bezold-Jarisch reflex in rats. This suggests its potential use in managing conditions mediated by 5-HT3 receptors, such as certain gastrointestinal disorders or chemotherapy-induced nausea and vomiting (Harada et al., 1995).

Anticonvulsant Properties

Benzamide derivatives, including this compound, have been extensively studied for their anticonvulsant properties. A metabolite of ameltolide, a potent anticonvulsant, was found to be significantly less effective after undergoing metabolic transformations, suggesting the importance of the structural integrity of these compounds in maintaining their anticonvulsant potency (Robertson et al., 1991).

Anti-inflammatory Applications

Certain benzamide derivatives have shown promising results in in vivo anti-inflammatory activity. A series of N,N'-bis{2-[1,2-ethanediylbis(oxy-2,1-phenylene)]-1-(substituted carbonyl)ethenyl}benzamides demonstrated remarkable anti-inflammatory properties, comparable to standard drugs like ketoprofen, suggesting potential applications in managing inflammatory conditions (Girgis & Ellithey, 2006).

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-5-7-15(21-9-4-10-27(21,23)24)12-16(13)20-19(22)14-6-8-17(25-2)18(11-14)26-3/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMFTDYNIRVETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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